molecular formula C19H16Cl2F6N2O3S B11472690 Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B11472690
M. Wt: 537.3 g/mol
InChI Key: INWICFGMPIAYOK-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including dichlorophenyl, formamido, hexafluoropropan-2-yl, and thiophene carboxylate, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, followed by further functionalization to introduce the hexafluoropropan-2-yl and thiophene carboxylate groups .

Industrial Production Methods

In industrial settings, the synthesis of this compound may be optimized using continuous flow microreactor systems. These systems offer improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors . The use of continuous flow microreactors also enhances liquid-liquid mass transfer efficiency and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({2-[(2,4-dichlorophenyl)formamido]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its hexafluoropropan-2-yl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl2F6N2O3S

Molecular Weight

537.3 g/mol

IUPAC Name

methyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H16Cl2F6N2O3S/c1-4-10-8(2)33-15(13(10)16(31)32-3)29-17(18(22,23)24,19(25,26)27)28-14(30)11-6-5-9(20)7-12(11)21/h5-7,29H,4H2,1-3H3,(H,28,30)

InChI Key

INWICFGMPIAYOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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